Cas no 330836-35-6 (1-(1h-Benzimidazol-2-Ylamino)Methyl-2-Naphthol)
1-(1h-Benzimidazol-2-Ylamino)Methyl-2-Naphthol Chemical and Physical Properties
Names and Identifiers
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- 1-(((1H-Benzo[d]imidazol-2-yl)amino)methyl)naphthalen-2-ol
- 1-[(1H-benzimidazol-2-ylamino)methyl]-2-naphthol(SALTDATA: FREE)
- 1-[(1H-benzimidazol-2-ylamino)methyl]naphthalen-2-ol
- GNF-Pf-2551
- 1-(1h-Benzimidazol-2-Ylamino)Methyl-2-Naphthol
-
- MDL: MFCD02736003
- Inchi: InChI=1S/C18H15N3O/c22-17-10-9-12-5-1-2-6-13(12)14(17)11-19-18-20-15-7-3-4-8-16(15)21-18/h1-10,22H,11H2,(H2,19,20,21)
- InChI Key: LESBHTSZBYJXQC-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC(=C2CN=C3NC4=CC=CC=C4N3)O
Computed Properties
- Exact Mass: 289.12200
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 60.94000
- LogP: 4.10680
1-(1h-Benzimidazol-2-Ylamino)Methyl-2-Naphthol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM261829-1g |
1-(((1H-Benzo[d]imidazol-2-yl)amino)methyl)naphthalen-2-ol |
330836-35-6 | 95% | 1g |
$*** | 2023-03-31 | |
| TRC | B619470-10mg |
1-[(1h-Benzimidazol-2-Ylamino)Methyl]-2-Naphthol |
330836-35-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B619470-50mg |
1-[(1h-Benzimidazol-2-Ylamino)Methyl]-2-Naphthol |
330836-35-6 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B619470-100mg |
1-[(1h-Benzimidazol-2-Ylamino)Methyl]-2-Naphthol |
330836-35-6 | 100mg |
$ 80.00 | 2022-06-07 | ||
| A2B Chem LLC | AF67562-250mg |
1-(((1H-Benzo[d]imidazol-2-yl)amino)methyl)naphthalen-2-ol |
330836-35-6 | 95% | 250mg |
$43.00 | 2024-04-20 | |
| Ambeed | A141632-1g |
1-(((1H-Benzo[d]imidazol-2-yl)amino)methyl)naphthalen-2-ol |
330836-35-6 | 95+% | 1g |
$113.0 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1382459-1g |
1-(((1H-Benzo[d]imidazol-2-yl)amino)methyl)naphthalen-2-ol |
330836-35-6 | 98% | 1g |
¥812.00 | 2024-05-19 |
1-(1h-Benzimidazol-2-Ylamino)Methyl-2-Naphthol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(1h-Benzimidazol-2-Ylamino)Methyl-2-Naphthol
Recent Advances in the Study of 1-(1H-Benzimidazol-2-Ylamino)Methyl-2-Naphthol (CAS: 330836-35-6)
In recent years, the compound 1-(1H-Benzimidazol-2-Ylamino)Methyl-2-Naphthol (CAS: 330836-35-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzimidazole and naphthol moieties, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the antimicrobial efficacy of 1-(1H-Benzimidazol-2-Ylamino)Methyl-2-Naphthol against multi-drug resistant bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to human cells. The study attributed these effects to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings highlight its potential as a lead compound for developing novel antibiotics.
Another groundbreaking research effort, detailed in Bioorganic & Medicinal Chemistry Letters (2024), explored the anticancer properties of 1-(1H-Benzimidazol-2-Ylamino)Methyl-2-Naphthol. The study revealed that the compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancers, by activating the intrinsic apoptotic pathway. Furthermore, molecular docking studies suggested strong interactions with key oncogenic targets, such as Bcl-2 and survivin, providing a rationale for its selective cytotoxicity towards cancer cells.
In addition to its therapeutic potential, recent advancements in the synthetic chemistry of 1-(1H-Benzimidazol-2-Ylamino)Methyl-2-Naphthol have been reported. A study in Tetrahedron Letters (2023) presented an optimized, high-yield synthesis route using green chemistry principles, reducing the use of hazardous solvents and improving overall efficiency. This development is crucial for scaling up production and facilitating further preclinical and clinical studies.
Despite these promising results, challenges remain in the development of 1-(1H-Benzimidazol-2-Ylamino)Methyl-2-Naphthol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is focusing on derivatization and prodrug approaches to enhance its pharmacokinetic profile.
In conclusion, 1-(1H-Benzimidazol-2-Ylamino)Methyl-2-Naphthol (CAS: 330836-35-6) represents a versatile scaffold with significant potential in drug discovery. The latest studies underscore its broad-spectrum biological activities and provide a foundation for future investigations. Continued research efforts are expected to unlock its full therapeutic potential, paving the way for novel treatments in infectious diseases and oncology.
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